Product packaging for 2-(1,3,4-Oxadiazol-2-yl)aniline(Cat. No.:CAS No. 90004-05-0)

2-(1,3,4-Oxadiazol-2-yl)aniline

Cat. No.: B1356620
CAS No.: 90004-05-0
M. Wt: 161.16 g/mol
InChI Key: UXBNRVLITCYWTQ-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3,4-Oxadiazole (B1194373) Core Structures in Contemporary Research

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. researchgate.netmdpi.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its favorable physicochemical and pharmacokinetic properties. nih.gov Its rigid, planar structure and ability to participate in hydrogen bonding interactions contribute to its capacity to bind with various biological macromolecules. nih.gov

Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anti-tuberculous, anti-diabetic, and anticancer effects. nih.gov This wide-ranging biological potential has established the 1,3,4-oxadiazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. acs.org The stability of the 1,3,4-oxadiazole ring, in contrast to the less stable 1,2,3-isomer, further enhances its appeal for the development of new therapeutic agents. mdpi.comnih.gov

Beyond its medicinal applications, the 1,3,4-oxadiazole core is also valued in materials science for its electron-transfer and luminescent properties. nih.gov These characteristics make it a suitable component for organic light-emitting diodes (OLEDs), laser dyes, and other advanced materials. nih.govresearchgate.net

Rationale for Investigating 2-(1,3,4-Oxadiazol-2-yl)aniline and its Analogues

The specific compound, this compound, with its unique arrangement of an aniline (B41778) group attached to the 1,3,4-oxadiazole ring, presents a compelling subject for scientific investigation. The presence of the amino group on the phenyl ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of analogues. otterbein.edu This structural feature is crucial for exploring structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to identify key features responsible for its biological activity.

Researchers are drawn to this scaffold for several key reasons:

Bioisosteric Replacement: The 1,3,4-oxadiazole ring is often used as a bioisostere for ester and amide groups. acs.orgacs.org This means it can replace these functional groups in a molecule without significantly altering its biological activity, but potentially improving its metabolic stability and pharmacokinetic profile. frontiersin.org

Anticancer Potential: A significant driver for research into 1,3,4-oxadiazole derivatives is their potential as anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as telomerase, histone deacetylases (HDACs), and topoisomerase. nih.gov

Broad Biological Spectrum: The demonstrated wide range of biological activities of the 1,3,4-oxadiazole core provides a strong rationale for exploring new derivatives like this compound in the hopes of discovering novel therapeutic agents. nih.gov

Scope and Research Trajectories within the Field

Current research involving this compound and its derivatives is multifaceted and expanding. Key areas of investigation include:

Synthesis of Novel Analogues: A primary focus is on the development of new and efficient synthetic methods to create a wider variety of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org This includes one-pot synthesis methods and the use of various catalysts to improve reaction yields and create more complex molecules. acs.orgnih.gov

Anticancer Drug Discovery: A major trajectory is the design and synthesis of new 1,3,4-oxadiazole-based compounds as potential anticancer drugs. nih.gov This involves creating hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other known anticancer pharmacophores to enhance efficacy and overcome drug resistance. nih.govfrontiersin.org

Development of New Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous search for new antimicrobial compounds. The 1,3,4-oxadiazole core has shown promise in this area, and research is ongoing to develop more potent antibacterial and antifungal agents. nih.gov

Exploration in Materials Science: The unique photophysical properties of the 1,3,4-oxadiazole ring are being harnessed to create new materials for electronic and optical applications. nih.gov

Table 1: Investigated Biological Activities of 1,3,4-Oxadiazole Derivatives

Biological Activity Target/Mechanism Reference
Anticancer Telomerase Inhibition nih.gov
Anticancer HDAC Inhibition nih.gov
Anticancer Topoisomerase II Inhibition nih.gov
Anti-inflammatory COX-1/COX-2 Inhibition nih.gov
Antibacterial Various nih.gov
Antifungal Various nih.gov
Antiviral Viral Replication Inhibition mdpi.com
Trypanocidal Inhibition of Trypanosoma cruzi nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1356620 2-(1,3,4-Oxadiazol-2-yl)aniline CAS No. 90004-05-0

Properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBNRVLITCYWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539876
Record name 2-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-05-0
Record name 2-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,3,4 Oxadiazol 2 Yl Aniline and Its Derivatives

Classical and Conventional Synthetic Routes to 1,3,4-Oxadiazoles

Traditional methods for the synthesis of 1,3,4-oxadiazoles have been well-established and widely utilized. These routes often involve cyclization reactions of appropriately substituted precursors.

Cyclization Reactions of N,N'-Diacylhydrazines

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. researchgate.netbiointerfaceresearch.com This method involves the intramolecular cyclization of a diacylhydrazine intermediate, which can be either symmetrical or unsymmetrical. nih.govtandfonline.com The reaction is typically promoted by dehydrating agents and/or heat. biointerfaceresearch.comresearchgate.net The general mechanism involves the removal of a water molecule to facilitate the formation of the oxadiazole ring. ipindexing.com

Palladium(0) has been utilized as a catalyst for the cyclization of N,N'-diacylhydrazines. tandfonline.comtandfonline.com However, the water produced during this reaction can lead to hydrolysis of the product. To circumvent this, benzoic anhydride (B1165640) can be added to the reaction medium to react with the water, thereby increasing the yield of the desired 1,3,4-oxadiazole (B1194373). tandfonline.comtandfonline.com

Table 1: Examples of Reagents for Cyclization of N,N'-Diacylhydrazines

Reagent/CatalystConditionsReference
Palladium(0)High temperature in decalin tandfonline.comtandfonline.com
Sulfuric AcidNot specified researchgate.net
Hexamethyldisilazane with Tetrabutylammonium FluorideStirring for 9-16 hours biointerfaceresearch.com
Polymer-supported Burgess reagentMicrowave irradiation in THF biointerfaceresearch.com

Dehydration Reactions Utilizing Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

Among the most common dehydrating agents employed for the synthesis of 1,3,4-oxadiazoles from N,N'-diacylhydrazines or from a one-pot reaction of a carboxylic acid and a hydrazide are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). nih.govipindexing.comnih.gov These reagents are effective but can be harsh, which may limit their use with sensitive substrates. nih.gov

POCl₃ is widely used as both a reagent and a solvent in the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives. ipindexing.comnih.govnih.gov The reaction typically involves heating the hydrazide and a carboxylic acid in the presence of POCl₃. nih.govutar.edu.mynih.gov For instance, substituted benzohydrazides can be cyclized with substituted benzoic acids in the presence of POCl₃ to yield the corresponding 1,3,4-oxadiazoles. nih.gov

Thionyl chloride is another effective dehydrating agent for the cyclization of diacylhydrazines. rsc.orgacs.org The reaction is often carried out under reflux conditions. rsc.org For diacylhydrazines containing multiple phenolic hydroxyl groups, thionyl chloride has been shown to be a particularly suitable choice for cyclization. rsc.org

Table 2: Comparison of POCl₃ and SOCl₂ in 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsNotesReferences
Phosphorus Oxychloride (POCl₃)Refluxing with carboxylic acid and hydrazideCan act as both reagent and solvent. nih.govipindexing.comnih.govnih.gov
Thionyl Chloride (SOCl₂)Refluxing with diacylhydrazineParticularly effective for substrates with phenolic groups. nih.govrsc.orgacs.org

Reactions Involving Hydrazides and Carboxylic Acids

The direct condensation of hydrazides with carboxylic acids is a fundamental and extensively explored route for preparing 1,3,4-oxadiazoles. nih.govnih.gov This approach typically requires a dehydrating agent to facilitate the cyclization of the initially formed N,N'-diacylhydrazine intermediate. researchgate.netnih.gov

A variety of coupling and dehydrating agents can be employed for this transformation. researchgate.net For example, a one-pot method involves the activation of a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by coupling with an acylhydrazide and subsequent dehydration with triphenylphosphine (B44618) (Ph₃P) and carbon tetrabromide (CBr₄) to afford the 1,3,4-oxadiazole. researchgate.netrsc.org This method has been successfully applied to the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Another approach involves the reaction of hydrazides with carboxylic acids in the presence of phosphorus oxychloride, which serves as the cyclodehydrating agent. nih.govutar.edu.my This method has been used to synthesize a range of 1,3,4-oxadiazole derivatives, including those with potential biological activities. nih.gov

Advanced and Green Chemistry Approaches in 2-(1,3,4-Oxadiazol-2-yl)aniline Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These advanced strategies are increasingly being applied to the synthesis of this compound and its derivatives.

One-Pot Domino Reactions for Efficient Synthesis

One-pot domino reactions have emerged as a powerful tool for the synthesis of complex molecules like this compound from simple starting materials in a single operation, avoiding the isolation of intermediates. researchgate.netnih.govjchemrev.com These reactions are highly efficient as they combine multiple transformations in a single reaction vessel, often leading to higher yields and reduced waste. jchemrev.com

A notable example is the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from monoaryl hydrazides and acid chlorides under microwave heating in a solvent like hexamethylphosphoramide (B148902) (HMPA). jchemrev.com This method is fast and does not require an acid catalyst or a dehydrating agent. jchemrev.com Another one-pot protocol involves the condensation of carboxylic acids with benzohydrazide (B10538) in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), followed by a smooth cyclodehydration mediated by tosyl chloride (TsCl). researchgate.net

Furthermore, a practical and transition metal-free one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines has been developed using isatins and hydrazides as starting materials in the presence of molecular iodine. researchgate.net This process involves a sequence of condensation, hydrolytic ring cleavage, and intramolecular cyclization. researchgate.net

Iodine has proven to be a versatile and mild reagent for promoting the synthesis of 1,3,4-oxadiazoles through oxidative cyclization reactions. rsc.orgacs.orgresearchgate.net This approach often involves the in-situ generation of an acylhydrazone from a hydrazide and an aldehyde, which then undergoes iodine-mediated oxidative cyclization to form the oxadiazole ring. acs.orgresearchgate.net

A practical and transition-metal-free oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles can be achieved using stoichiometric molecular iodine in the presence of a base like potassium carbonate. jchemrev.comacs.org This method is efficient and scalable for producing a variety of symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.org The reaction conditions are also compatible with crude acylhydrazone substrates. acs.org

An iodine-mediated one-pot synthetic protocol has also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole scaffolds via sp³ C-H functionalization of azaarenes. rsc.org This method involves the oxidative amination and concomitant base-mediated cyclization of methylhetarenes and acylhydrazines using iodine and cesium carbonate. rsc.org This approach is notable for its good functional group tolerance, metal-free conditions, and high yields. rsc.org

Copper-Catalyzed Domino Protocols

Copper-catalyzed reactions provide a powerful tool for the synthesis of 1,3,4-oxadiazoles. These protocols often involve domino reactions, where multiple bond-forming events occur in a single pot, leading to increased efficiency.

A notable copper(I)-catalyzed one-step synthesis of 1,3,4-oxadiazoles from tertiary amines has been developed. semanticscholar.org This method utilizes an oxidative Ugi/aza-Wittig reaction sequence. semanticscholar.org For instance, the reaction of N-isocyanimine triphenylphosphorane, 4-bromo-N,N-dimethylaniline, and 4-chlorobenzoic acid in the presence of a copper(I) catalyst can produce the corresponding 2,5-disubstituted 1,3,4-oxadiazole. semanticscholar.orgnih.gov This approach is significant as it involves the functionalization of a C(sp³)-H bond of the tertiary amine. semanticscholar.org

In a different strategy, a one-pot synthesis-functionalization approach employs copper(I) iodide and 1,10-phenanthroline (B135089) as a catalytic system for the C-H arylation of a pre-formed 1,3,4-oxadiazole intermediate. acs.org This method allows for the direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid and an aryl iodide without the need to isolate the monosubstituted intermediate. acs.org The reaction conditions are optimized to use 20 mol % of copper(I) iodide and 40 mol % of 1,10-phenanthroline. acs.org

The versatility of copper catalysis is also demonstrated in the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles from the parent 1,3,4-oxadiazole and aryl or alkenyl halides, using copper(II) oxide nanoparticles as a reusable catalyst. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Synthesis of this compound Derivatives
Starting MaterialsCatalyst SystemProductYieldReference
N-isocyanimine triphenylphosphorane, 4-bromo-N,N-dimethylaniline, 4-chlorobenzoic acidCopper(I)2-(4-chlorophenyl)-5-((4-bromophenyl)(methyl)aminomethyl)-1,3,4-oxadiazole- semanticscholar.org
4-Fluorobenzoic acid, IodobenzeneCuI / 1,10-phenanthroline2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole78% acs.org
Nicotinic acid, 1-iodo-2-methoxybenzeneCuI / 1,10-phenanthroline2-(2-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole- acs.org

Electrosynthesis Approaches

Electrosynthesis has emerged as a green and efficient alternative for constructing heterocyclic compounds, including this compound derivatives. acs.orgnih.gov This method utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents or metal catalysts. acs.org

A significant electrosynthesis approach involves an intramolecular decarboxylative coupling reaction starting from readily available isatins and hydrazides. acs.orgacs.org In this process, isatins act as amino-attached C1 sources. acs.orgacs.org The reaction is typically carried out in an undivided cell with platinum electrodes, using potassium iodide as the electrolyte and potassium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. acs.org This method provides moderate to good yields of various this compound derivatives within a short reaction time of about 2 hours and can be performed on a gram scale. acs.orgacs.org

The electrochemical approach offers a metal-free and photocatalyst-free pathway to the desired products, which is a significant advantage over methods that require catalysts like CuI or Eosin Y, which can have longer reaction times of up to 48 and 24 hours, respectively. acs.org The reaction tolerates a wide range of functional groups on both the isatin (B1672199) and hydrazide starting materials. For example, benzoylhydrazines with electron-donating substituents on the aromatic ring tend to give higher yields compared to those with electron-withdrawing groups. acs.org

Another electrochemical method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acyl hydrazones. conestogac.on.ca This process can be mediated by a redox catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), enabling a mild transformation without the need for stoichiometric oxidants. conestogac.on.ca This indirect electrochemical oxidation is applicable to a broad range of substrates and can also be performed on a gram scale. conestogac.on.ca

Table 2: Electrosynthesis of this compound Derivatives
Starting MaterialsReaction ConditionsProductYieldReference
Isatin, BenzoylhydrazinePt electrodes, KI, K2CO3, DMSO, 10 mA, 120 °C, 2 h2-(5-Phenyl-1,3,4-oxadiazol-2-yl)anilineGood acs.orgacs.org
Isatin, 2-FluorobenzoylhydrazinePt electrodes, KI, K2CO3, DMSO, 10 mA, 120 °C, 2 h2-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline47% acs.org
N-acyl hydrazonesDABCO (redox mediator)2,5-disubstituted 1,3,4-oxadiazolesup to 83% conestogac.on.ca

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to accelerate reaction rates, increase yields, and improve product purity. nih.govscholarsresearchlibrary.com This method has been successfully applied to the synthesis of this compound and its derivatives.

One prominent microwave-assisted approach involves a one-pot domino reaction of isatins and hydrazides in the presence of molecular iodine and potassium carbonate in DMSO. researchgate.netresearchgate.net The reaction proceeds under microwave irradiation at 160 °C for 30–40 minutes, affording a variety of functionalized 2-(1,3,4-oxadiazol-2-yl)anilines. researchgate.netresearchgate.net This method is notable for being transition-metal-free and has been successfully scaled up to the gram level. researchgate.net

Another microwave-assisted synthesis involves the reaction of diphenylacetic acid hydrazide with substituted aromatic acids in the presence of phosphorus oxychloride and silica (B1680970) gel. researchgate.net This reaction is irradiated in a microwave for a specific time to yield the desired 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.net

Furthermore, 1,3,4-oxadiazole derivatives have been synthesized by reacting isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF under microwave irradiation. nih.gov The resulting intermediate is then cyclized using chloramine-T under further microwave irradiation. nih.gov Solvent-free microwave-assisted synthesis using solid supports like silica gel has also been reported, offering an environmentally friendly and efficient route to 1,3,4-oxadiazoles. scholarsresearchlibrary.com

Table 3: Microwave-Assisted Synthesis of this compound Derivatives
Starting MaterialsReaction ConditionsProductReference
Isatins, HydrazidesI2, K2CO3, DMSO, µW, 160 °C, 30-40 minFunctionalized 2-(1,3,4-oxadiazol-2-yl)anilines researchgate.netresearchgate.net
Diphenylacetic acid hydrazide, Substituted aromatic acidsPOCl3, Silica gel, µW2,5-Disubstituted 1,3,4-oxadiazoles researchgate.net
Isoniazid, Aromatic aldehydesDMF, µW; then Chloramine-T, µW2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles nih.gov
Isonicotinohydrazide, Acetic anhydrideSilica gel, µW1-(2-(-Substituted phenyl)-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone scholarsresearchlibrary.com

Transition Metal-Free Methodologies

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, as it avoids the potential toxicity and cost associated with metal catalysts. rsc.org Several such methods have been established for the synthesis of this compound and its derivatives.

A practical, one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines utilizes isatins and hydrazides as starting materials in the presence of molecular iodine. tandfonline.com This reaction proceeds through a sequence of condensation, hydrolytic ring cleavage, and intramolecular decarboxylation, leading to the formation of the C-O bond in the oxadiazole ring. tandfonline.com This method is notable for its use of readily available reagents and its efficiency. researchgate.nettandfonline.com

Electrosynthesis, as previously discussed, also represents a key transition-metal-free approach. acs.orgacs.org By using electrons as the "reagent," the synthesis of this compound derivatives from isatins and hydrazides can be achieved without any metal catalysts. acs.orgacs.org This electrocatalytic protocol is characterized by its broad substrate scope, short reaction times, and scalability. acs.org

Other transition-metal-free methods for the synthesis of 1,3,4-oxadiazoles include the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by iodine-mediated oxidative C-O or C-S bond formation. organic-chemistry.org

Table 4: Transition Metal-Free Synthesis of this compound Derivatives
Starting MaterialsReagents/ConditionsKey FeaturesReference
Isatins, HydrazidesMolecular Iodine, K2CO3, DMSO, µWOne-pot domino reaction, metal-free researchgate.nettandfonline.com
Isatins, HydrazidesPt electrodes, KI, K2CO3, DMSO, 10 mAElectrosynthesis, metal-free, short reaction time acs.orgacs.org
Semicarbazide/Thiosemicarbazide, AldehydesI2Oxidative C-O/C-S bond formation organic-chemistry.org

Selective Reduction Methods for Aniline (B41778) Moiety Formation

The synthesis of certain this compound derivatives requires the selective reduction of a nitro group to an amino group on the phenyl ring attached to the oxadiazole core.

A mild and effective procedure for this transformation involves the use of sodium borohydride (B1222165) in combination with tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing system. nih.gov This method has been successfully employed for the selective reduction of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles to the corresponding 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. nih.gov The reaction is typically carried out in ethanol, and the desired anilines are obtained in high yields, ranging from 83% to 96%. nih.gov This method is advantageous due to its mild reaction conditions, short reaction times, and straightforward isolation of the product. nih.gov The resulting anilines can then be used as precursors for further functionalization, such as in diazotization and coupling reactions to form azo compounds. nih.gov

Table 5: Selective Reduction for Aniline Moiety Formation
Starting MaterialReducing Agent/SystemProductYieldReference
2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazolesNaBH4 / SnCl₂·2H₂O in ethanol4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines83-96% nih.gov

Starting Material Precursors and Reagent Systems

The choice of starting materials and reagents is crucial in dictating the efficiency and outcome of the synthesis of this compound and its derivatives.

Utilization of Isatins as C1 Sources

Isatins have proven to be versatile and valuable precursors in the synthesis of this compound derivatives. acs.orgacs.org They serve as an amino-attached C1 source, providing the foundational aniline ring and the carbon atom that becomes part of the oxadiazole ring. acs.orgacs.org

Several synthetic methodologies have effectively employed isatins. For instance, in electrosynthesis, isatins react with hydrazides in an intramolecular decarboxylative coupling reaction to form the target compounds in moderate to good yields. acs.orgacs.org This electrochemical method is advantageous for its mild conditions and avoidance of metal catalysts. acs.orgacs.org

Similarly, a transition-metal-free, one-pot domino reaction utilizes isatins and hydrazides in the presence of molecular iodine under microwave irradiation. researchgate.net This process involves a cascade of reactions including condensation, hydrolytic ring cleavage of the isatin, and intramolecular decarboxylation to construct the this compound scaffold. researchgate.nettandfonline.com

The use of isatins offers a direct route to the desired aniline derivatives, with the free amino group being generated in situ, which allows for potential further functionalization. acs.org The versatility of isatins is further highlighted by the wide range of substituents that can be present on the isatin ring, which are well-tolerated in these synthetic transformations. acs.org

Table 6: Utilization of Isatins in Synthesis
Synthetic MethodologyCo-reactantKey Reagents/ConditionsProductReference
ElectrosynthesisHydrazidesPt electrodes, KI, K2CO3, DMSO, 10 mAThis compound derivatives acs.orgacs.org
Microwave-Assisted SynthesisHydrazidesI2, K2CO3, DMSO, µWFunctionalized 2-(1,3,4-oxadiazol-2-yl)anilines researchgate.net

Hydrazide and Hydrazine (B178648) Hydrate (B1144303) Derivatives

The use of hydrazide and hydrazine hydrate derivatives is fundamental to many synthetic approaches for creating the 1,3,4-oxadiazole ring system. Hydrazine hydrate is a common reagent for converting carboxylic acid esters into their corresponding acid hydrazides (also known as acylhydrazides). nih.govnih.gov These hydrazides are stable intermediates that serve as the direct precursors for the oxadiazole ring.

The general process involves two main stages:

Formation of the Hydrazide : An appropriate ester is refluxed with hydrazine hydrate, typically in an alcohol solvent like ethanol, to yield the corresponding carboxylic acid hydrazide. nih.gov For instance, ethyl esters can be converted to their hydrazide form after several hours of reflux with hydrazine hydrate. nih.gov

Cyclization : The resulting acid hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This step can be achieved through various methods, including reaction with another carboxylic acid or its derivative, or via oxidative cyclization of an N-acylhydrazone formed by condensing the hydrazide with an aldehyde.

One common method involves reacting the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov For example, naphthofuran-2-hydrazide can be reacted with 4-aminobenzoic acid (PABA) using POCl₃ to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another pathway involves the reaction of an acid hydrazide with carbon disulfide (CS₂) in a basic solution, which, after acidification, yields a 5-substituted-1,3,4-oxadiazole-2-thiol. impactfactor.orgjchemrev.com

The following table summarizes representative reactions involving hydrazide and hydrazine hydrate derivatives in the synthesis of 1,3,4-oxadiazole precursors.

Starting MaterialReagent(s)Intermediate/ProductDescriptionReference
Ethyl Ester DerivativeHydrazine Hydrate (99%), EthanolCarboxylic Acid HydrazideFormation of the hydrazide intermediate via reflux. nih.gov
Naphthofuran-2-hydrazide4-Aminobenzoic acid (PABA), POCl₃4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]anilineCyclodehydration to form the 2,5-disubstituted oxadiazole ring. nih.gov
Acid HydrazideCarbon Disulfide (CS₂), KOH/Ethanol5-substituted-1,3,4-oxadiazole-2-thiolCyclization to form the oxadiazole-thiol derivative. impactfactor.orgjchemrev.com
Ethyl 2-(2-acetamidophenoxy)acetateHydrazine Monohydrate, EthanolN-[2-(2-hydrazinyl-2-oxoethoxy) phenyl] acetamideConversion of an ester to its hydrazide intermediate. nih.gov

Application of Molecular Iodine and Mercuric Oxide

Oxidative cyclization is a powerful method for synthesizing 1,3,4-oxadiazoles, and molecular iodine (I₂) has emerged as a highly effective reagent for this transformation. It is particularly useful in the conversion of N-acylhydrazones into the corresponding 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netresearchgate.net Mercuric oxide (HgO) has historically been used for similar cyclizations, often in desulfurative reactions. nih.gov

Molecular Iodine (I₂)

Molecular iodine is valued for its mild Lewis acidic character, effectiveness as an oxidizing agent, and moisture stability. researchgate.netresearchgate.net A notable application is the one-pot, transition-metal-free domino synthesis of functionalized 2-(1,3,4-oxadiazol-2-yl)anilines. researchgate.netresearchgate.net This process uses isatins and aryl/heteroaryl hydrazides as the starting materials. The reaction proceeds through a cascade of events:

Condensation : The isatin condenses with the hydrazide.

Ring Cleavage : This is followed by a hydrolytic cleavage of the isatin ring.

Oxidative Cyclization : An iodine-mediated intramolecular oxidative cyclization of the resulting intermediate forms the 1,3,4-oxadiazole ring, yielding the final product. researchgate.net

This domino reaction is efficient, with good yields, and can be performed on a gram scale. researchgate.net The conditions typically involve heating the reactants with iodine and a base like potassium carbonate (K₂CO₃) in a solvent such as DMSO, often under microwave irradiation to shorten reaction times. researchgate.netresearchgate.net

The versatility of iodine is also demonstrated in its catalytic use for the oxidative cyclization of N-acylhydrazones, where it facilitates the reaction in the presence of an oxidant like hydrogen peroxide, representing an environmentally benign approach. researchgate.net

Mercuric Oxide (HgO)

Mercuric oxide has been employed as a cyclizing agent in the synthesis of related heterocyclic systems. For instance, it is used in the desulfurative cyclization of 1-aroyl-2,4-dimethylthiosemicarbazides to produce 2-imino-1,3,4-oxadiazolines. nih.gov While effective, the use of stoichiometric amounts of highly toxic mercury reagents has led to its replacement by more environmentally friendly methods, such as those using molecular iodine.

The following table details the application of molecular iodine in the synthesis of this compound derivatives.

Starting MaterialsReagents & ConditionsProductKey FeaturesReference
Isatins, Heteroaryl HydrazidesI₂ (1.0 equiv.), K₂CO₃ (1.5 equiv.), DMSO, µW, 160 °C, 30–40 minThis compound derivativesOne-pot domino reaction; transition-metal-free; gram-scale synthesis. researchgate.netresearchgate.net
N-AroylhydrazonesI₂ (catalytic), H₂O₂ (oxidant), Room Temperature2,5-Disubstituted 1,3,4-oxadiazolesEnvironmentally benign; catalytic use of iodine. researchgate.net
Hydrazide-hydrazones (in situ from aryl glyoxals and hydrazides)IBX/TEABα-keto-1,3,4-oxadiazolesMediated by a hypervalent iodine reagent (IBX). High yield, mild conditions. semanticscholar.orgorganic-chemistry.org

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methods for Compound Validation

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 2-(1,3,4-Oxadiazol-2-yl)aniline.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their local electronic environment and proximity to other protons. The spectrum of this compound typically displays characteristic signals for the aromatic protons on the aniline (B41778) ring and the proton on the oxadiazole ring. The protons of the aniline ring usually appear as a complex multiplet, while the oxadiazole proton gives a distinct singlet. The amino (-NH₂) protons often present as a broad singlet.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum will show distinct signals for each unique carbon atom, including those in the aniline and oxadiazole rings. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.42 d 8
Aromatic-H 7.12 t 8
Aromatic-H 6.77 d 8
Aromatic-H 7.64 t 8
-NH₂ 4.07 br s -

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C (Oxadiazole) 166.0
C (Oxadiazole) 165.0
C-NH₂ (Aniline) 149.4
C (Aniline) 128.4
C (Aniline) 114.6

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational frequencies include the N-H stretching of the primary amine group, which typically appears as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹. The C=N stretching of the oxadiazole ring and the C=C stretching of the aromatic ring are found in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring is typically observed in the 1000-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3413, 3328
C-H (Aromatic) Stretching ~3050
C=N (Oxadiazole) Stretching ~1606
N-H (Amine) Bending ~1606
C=C (Aromatic) Stretching ~1497
C-N (Amine) Stretching ~1315
C-O-C (Oxadiazole) Stretching ~1173

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with high confidence. This is a crucial step in confirming the molecular formula of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 4: Mass Spectrometry Data for this compound

Technique Parameter Value
HRMS Calculated m/z for C₈H₇N₃O [M+H]⁺ 162.0662
HRMS Found m/z for C₈H₇N₃O [M+H]⁺ 162.0661

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of its conjugated system, involving the aniline and oxadiazole rings.

The spectrum typically shows strong absorptions in the UV region, which can be attributed to π-π* transitions within the aromatic and heterocyclic rings. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity.

Table 5: UV-Vis Spectroscopic Data for a Derivative, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline in Methanol

Absorption Maximum (λmax, nm) log ε Transition Type
202 4.13 π-π*
218 4.01 π-π*
306 4.36 π-π*

Note: Data presented is for a closely related derivative and serves as a representative example of the electronic transitions expected for this class of compounds.

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray diffraction provides the definitive three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an exact molecular geometry.

For this compound, a single-crystal X-ray structure analysis would reveal the planarity of the molecule, the conformation of the aniline and oxadiazole rings with respect to each other, and the nature of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. scispace.com Studies have shown that the aromatic rings in this compound are approximately co-planar. scispace.comznaturforsch.com

Table 6: Representative Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 7.954(2)
b (Å) 11.231(2)
c (Å) 17.123(3)
α (°) 90
β (°) 90
γ (°) 90
V (ų) 1530.0(5)
Z 8

Note: The crystallographic data can vary depending on the crystallization conditions.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For organic compounds, this most commonly involves measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and stoichiometry.

The molecular formula for this compound is C₈H₇N₃O. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.

While numerous studies on 1,3,4-oxadiazole (B1194373) derivatives report the use of elemental analysis to confirm the successful synthesis of their target compounds, specific published data tables showing a direct comparison of the calculated and found elemental percentages for the parent compound, this compound, are scarce. Research articles on derivatives often state that the elemental analysis results were in good agreement with the calculated values, typically within a ±0.4% margin, which is a standard criterion for purity.

For example, the elemental analysis of a related compound, 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl)aniline (C₁₀H₁₁N₃OS), showed the following results:

ElementCalculated (%)Found (%)
Carbon (C)54.2854.3
Hydrogen (H)5.015.1
Nitrogen (N)18.9919.1

This data for a derivative illustrates the format and precision typical of such analyses. scispace.com The close correlation between the calculated and found percentages confirms the empirical formula of the synthesized compound. Although this specific data is for a derivative, it highlights the methodology applied to confirm the composition of this compound and its analogues.

Derivatives and Structure Activity Relationship Sar Studies of 2 1,3,4 Oxadiazol 2 Yl Aniline Analogues

Elucidation of Key Pharmacophores and Structural Motifs

The 1,3,4-oxadiazole (B1194373) ring is a critical pharmacophore, often acting as a bioisosteric replacement for amide and ester groups, which can enhance the pharmacological activity of a molecule. nih.gov The combination of the 1,3,4-oxadiazole ring and an aniline (B41778) moiety forms the core structural motif responsible for the diverse biological activities observed in this class of compounds. This heterocyclic system is a key binding element for various biological targets. nih.gov

The 2,5-disubstituted 1,3,4-oxadiazole framework is a versatile scaffold that has been extensively explored in medicinal chemistry. nih.gov The key pharmacophoric elements can be summarized as:

The aniline moiety: The amino group and the phenyl ring of the aniline part of the molecule are important for interaction with biological targets.

Substituents at the 5-position of the oxadiazole ring: The nature of the substituent at this position significantly influences the biological activity. jchemrev.com

Substituents on the aniline ring: Modifications on the aniline ring can modulate the potency and selectivity of the compounds.

Impact of Substituent Variations on Molecular Activity

The substitution at the 5-position of the 1,3,4-oxadiazole ring with various aromatic and heteroaryl groups has a profound impact on the biological activity of 2-(1,3,4-oxadiazol-2-yl)aniline analogues.

In a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, the nature of the substituent at the 5-position of the oxadiazole ring was found to be critical for anticancer activity. For instance, a compound with a 4-methoxyphenyl (B3050149) group at the 5-position showed significant cytotoxic activity against a panel of cancer cell lines. nih.gov Another study on 3-aryl-5-aryl-1,2,4-oxadiazoles, a related class of compounds, revealed that a substituted five-membered ring, such as a 3-chlorothiophen-2-yl group, at the 5-position is important for pro-apoptotic activity. nih.gov

Here is a data table summarizing the impact of various substitutions:

Compound Series Substituent at 5-position of Oxadiazole Ring Observed Biological Activity Reference
N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines4-MethoxyphenylAnticancer nih.gov
N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines4-ChlorophenylAnticancer nih.gov
N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines2-FurylAnticancer nih.gov
4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline2-NitrophenylAnti-inflammatory, Antibacterial, Antifungal researchgate.netjyoungpharm.org
4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline4-MethoxyphenylAnti-inflammatory, Antibacterial, Antifungal researchgate.netjyoungpharm.org
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivativesPyridin-2-ylAntimicrobial orientjchem.org

Modifications on the aniline moiety of this compound analogues have been shown to significantly influence their biological activity.

In a study of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, substitutions on the N-aryl ring played a crucial role in their anticancer activity. For example, a compound with a 2,4-dimethylphenyl group attached to the amine of the oxadiazole showed maximum anticancer activity when the 5-position of the oxadiazole was substituted with a 4-methoxyphenyl group. nih.gov Another study synthesized a series of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline derivatives, where the presence of the bromo group on the aniline moiety was a key feature of the synthesized compounds which showed antibacterial, antifungal, and anti-inflammatory activities. nih.govjyoungpharm.org

The following table summarizes the effects of modifications on the aniline moiety:

Compound Series Modification on Aniline Moiety Observed Biological Activity Reference
N-Aryl-5-substituted-1,3,4-oxadiazol-2-aminesN-(2,4-Dimethylphenyl)Anticancer nih.gov
4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline4-BromoAnti-inflammatory, Antibacterial, Antifungal nih.govjyoungpharm.org
2-arylamino-5-[p-(3-aryl-4-oxoquinazoline-2-yl methyl amino)phenyl]1,3,4-oxadiazoles2-ArylaminoHypoglycemic jchemrev.com

The incorporation of a sulfonamide or sulfamoyl group into the this compound scaffold has led to the development of potent therapeutic agents. Sulfonamides are a well-established class of compounds with a wide range of pharmacological activities. semanticscholar.org

A series of novel 1,3,4-oxadiazole containing sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory, antimicrobial, and anti-diabetic activities. semanticscholar.org In one study, compounds containing a sulfonamide linkage showed excellent anti-inflammatory activity, with some derivatives being more potent than the standard drug diclofenac. semanticscholar.org Another study focused on 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer, where a thiazole/thiophene-sulfonamide conjugate of 1,2,4-oxadiazole (B8745197) exhibited potent anticancer activities. nih.gov The general structure of a sulfonamide includes a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and an aniline group. nih.gov

The introduction of alkyl and aryl substituents on the this compound framework can significantly modulate the biological activity.

In a series of 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain (dodecyl), the compounds exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The nature of the aryl group at the 5-position also influenced the inhibitory activity, with a p-tolyl group showing optimal activity among the benzohydrazide-derived oxadiazoles. nih.gov Another study reported the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, which were screened for their antidiabetic, anti-inflammatory, and anticancer activities. researchgate.net Furthermore, the synthesis of 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline (B1399038) has been reported, indicating the exploration of smaller alkyl substitutions. chemicalbook.com

The table below highlights the impact of alkyl and aryl substitutions:

Compound Series Alkyl/Aryl Substitution Observed Biological Activity Reference
5-Aryl-1,3,4-oxadiazol-2-aminesN-DodecylAcetylcholinesterase and Butyrylcholinesterase inhibition nih.gov
5-Aryl-1,3,4-oxadiazol-2-amines5-(p-Tolyl)Acetylcholinesterase and Butyrylcholinesterase inhibition nih.gov
3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines5-CyclohexylAntidiabetic, Anti-inflammatory, Anticancer researchgate.net
4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline5-PropylNot specified in abstract chemicalbook.com

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of this compound analogues plays a crucial role in their interaction with biological targets. Molecular docking studies are often employed to understand these interactions.

In a study of 5-aryl-1,3,4-oxadiazol-2-amines as cholinesterase inhibitors, molecular docking revealed that the compounds interact non-covalently with the enzymes, blocking the entry to the catalytic site. nih.gov Similarly, for a series of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives with antimicrobial activity, computational docking showed good interactions with the target. orientjchem.org The planarity of the 1,3,4-oxadiazole ring system and the rotational freedom of the single bonds connecting the different moieties allow the molecule to adopt various conformations to fit into the binding pocket of a receptor or enzyme. The specific conformation adopted upon binding is critical for the observed biological activity.

Biological Activity and Molecular Mechanisms Pre Clinical and in Vitro Investigations

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition

Derivatives of 2-(1,3,4-oxadiazol-2-yl)aniline have been investigated for their ability to inhibit various isoforms of human carbonic anhydrase (hCA), a family of zinc-containing metalloenzymes crucial for numerous physiological processes.

Research has demonstrated that compounds featuring the 1,3,4-oxadiazole (B1194373) core can act as inhibitors of several hCA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govresearchgate.net The inhibition of these enzymes, particularly the cancer-related isoforms, has been a key area of investigation. nih.gov For instance, a series of chiral 1,3,4-oxadiazole-5-thiols, which are structurally related to the core compound, were assessed for their inhibitory action against hCA I, II, and IX. nih.gov While many of these compounds showed weak affinity, some exhibited selective inhibition of the tumor-associated isozyme hCA IX. nih.gov

In a study focused on the synthesis of functionalized 2-(1,3,4-oxadiazol-2-yl)anilines, the resulting derivatives were evaluated for their carbonic anhydrase inhibitory properties. researchgate.net Notably, certain 4-sulfamoyl derivatives demonstrated better inhibitory activity against hCA II compared to their 3-sulfamoyl counterparts. researchgate.net

In another investigation, a series of 17 analogues based on the 1,3,4-oxadiazole framework were synthesized and their in vitro carbonic anhydrase inhibitory potential was explored. nih.gov Among these, four compounds were identified as potent inhibitors. nih.gov

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Oxadiazole Derivatives

Compound/Derivative ClasshCA Isoform(s) InhibitedKey Findings
Chiral 1,3,4-oxadiazole-5-thiolshCA I, II, IXSome derivatives selectively inhibited hCA IX with inhibition constants around 10 microM. nih.gov
4-Sulfamoyl this compound derivativeshCA IIShowed better inhibitory activity compared to 3-sulfamoyl derivatives. researchgate.net
1,3,4-Oxadiazole analoguesNot specifiedFour compounds identified as potent inhibitors with IC50 values ranging from 0.1 to 1.0 ± 0.1 µM. nih.gov
Compound 7g (3-pyridine substituted analogue)Not specifiedThe most potent inhibitor with an IC50 of 0.1 µM, which is 11-fold more active than acetazolamide. nih.gov

The selectivity of inhibition is a critical factor in the development of therapeutic agents to minimize off-target effects. Studies on 1,2,4-oxadiazole-containing sulfonamides, which are isomers of the 1,3,4-oxadiazole series, have shown significantly more potent inhibition of the cancer-related membrane-bound isoform hCA IX, often reaching subnanomolar levels, in addition to potent inhibition of hCA XII. unipi.it While not the exact same heterocyclic core, this highlights the potential for the oxadiazole scaffold to achieve isoform-selective inhibition. Research on chiral 1,3,4-oxadiazole-5-thiols also pointed towards the possibility of designing CA IX-selective inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition

The 1,3,4-oxadiazole scaffold has been explored as a source of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of neurological disorders.

Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as specific inhibitors of MAO-B. One study reported that 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides are potent and specific MAO-B inhibitors, with the most active compound showing an IC50 value of 0.0027 µM. researchgate.net Another investigation into new 1,3,4-oxadiazole derivatives revealed compounds with promising inhibitory effects on both MAO-A and MAO-B. nih.gov For example, a specific derivative, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-[11C]-2(3H)-one, was identified as a potent and selective MAO-B inhibitor with an in vitro IC50 value of 4nM and a selectivity of over 71,000-fold for MAO-B over MAO-A. nih.gov

Table 2: MAO-B Inhibition by 1,3,4-Oxadiazole Derivatives

Compound/Derivative ClassMAO-B IC50 ValueKey Findings
5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides0.0027 µM (most potent)Potent and specific MAO-B inhibitors. researchgate.net
1,3,4-Oxadiazole derivatives (unspecified)0.80–3.08 μMDisplayed promising inhibitory effects on MAO-B. nih.gov
5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-[11C]-2(3H)-one4 nMHighly potent and selective MAO-B inhibitor. nih.gov

Glycogen Synthase Kinase-3beta (GSK-3beta) Inhibition

Glycogen synthase kinase-3beta (GSK-3beta) is implicated in the pathology of several diseases, including Alzheimer's disease. A series of 1,3,4-oxadiazole derivatives have been designed and synthesized as novel inhibitors of this enzyme. nih.gov Among the tested compounds, one derivative, compound 20x, demonstrated highly selective and potent GSK-3beta inhibitory activity in vitro. nih.gov The binding mode of this potent inhibitor was confirmed through X-ray co-crystal structure analysis with GSK-3beta. nih.gov Further research has also identified 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel and highly selective GSK-3beta inhibitors. researchgate.net

Table 3: GSK-3beta Inhibition by 1,3,4-Oxadiazole Derivatives

Compound/Derivative ClassTargetKey Findings
1,3,4-Oxadiazole derivatives (e.g., compound 20x)GSK-3betaShowed highly selective and potent inhibitory activity in vitro. nih.gov
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivativesGSK-3betaIdentified as novel and highly selective inhibitors. researchgate.net

Other Enzyme Targets

Derivatives of the 1,3,4-oxadiazole scaffold have been investigated for their ability to inhibit various enzymes crucial for the survival and proliferation of cancer cells. nih.gov Studies have shown that these compounds can act on enzymes such as thymidylate synthase, thymidine (B127349) phosphorylase, and histone deacetylase (HDAC). nih.gov

One area of investigation is the inhibition of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. nih.gov A specific derivative, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, was identified as a potent and selective inhibitor of HDAC. nih.gov Its inhibitory action was linked to the induction of cell growth arrest and apoptosis in colon carcinoma and myeloid leukemia cell lines. nih.gov Another study reported 1,3,4-oxadiazole derivatives containing amino acids that showed an inhibitory effect against HDAC-8, leading to reduced growth of breast cancer cell lines. nih.gov

Thymidine phosphorylase is another enzyme targeted by 1,3,4-oxadiazole derivatives. nih.gov This enzyme is involved in tumor progression. nih.gov Researchers found that 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole was a potent inhibitor of this enzyme. nih.gov Additionally, certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives demonstrated significant inhibitory activity against both thymidine phosphorylase and breast cancer cell lines. nih.gov

The antiviral potential of this scaffold has also been linked to enzyme inhibition. Efficacy against the Zika virus has been demonstrated through the inhibition of the viral NS3 helicase enzyme.

Antimicrobial Potentials

The 1,3,4-oxadiazole nucleus is a common feature in compounds developed for their broad-spectrum antimicrobial properties. researchgate.netnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of this compound have shown notable antibacterial activity against a range of pathogens, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.gov

Several studies have synthesized and tested various 1,3,4-oxadiazole derivatives, revealing that their efficacy can be significantly influenced by the different functional groups attached to the core structure. For instance, a series of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones showed very good activity against S. aureus, with some compounds bearing bromo or iodo groups exhibiting particularly strong antimicrobial effects. nih.gov One derivative in this series, compound 12b , was found to be excellent against P. aeruginosa with a Minimum Bactericidal Concentration (MBC) of 50 µg/ml, while another, 12f , was highly active against E. coli at the same concentration. nih.gov

In another study, novel (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives were evaluated against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org The presence of lipophilic groups like 4-phenyl methyl or a naphthalene (B1677914) moiety appeared to enhance the antibacterial activity against this resistant strain. auctoresonline.org

Research into 1,3,4-oxadiazole hybrids of nalidixic acid has also yielded promising results. One such compound demonstrated activity against P. aeruginosa and S. aureus that was comparable or stronger than the reference drugs ciprofloxacin (B1669076) and amoxicillin. nih.gov Similarly, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids showed antibacterial action against P. aeruginosa, E. coli, and S. aureus, with the most active derivatives being stronger than or comparable to ciprofloxacin. nih.gov

A specific 1,3,4-oxadiazole compound, known as 1771 , was identified as an inhibitor of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria. nih.govnih.gov A newly developed derivative, compound 13 , showed a 16- to 32-fold increase in activity against a range of multidrug-resistant S. aureus strains compared to the original compound. nih.govnih.gov Interestingly, both 1771 and compound 13 also showed activity against Gram-negative bacteria when the outer membrane was permeabilized, suggesting their mechanism may not be strictly limited to LtaS inhibition. nih.govnih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/MBC in µg/mL) Reference
3-(5-(Aryl)-1,3,4-oxadiazol-2-yl)-2-(aryl)-quinazolin-4(3H)-one (9c, 10f, 12b, 12e) E. coli MTCC 443 100 nih.gov
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one (12f) E. coli MTCC 443 50 nih.gov
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one (12b) P. aeruginosa MTCC 1688 50 nih.gov
3-(5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl)-2-(2,6-dichlorobenzyl)quinazolin-4(3H)-one (9e) P. aeruginosa MTCC 1688 150 nih.gov
Nalidixic acid-1,3,4-oxadiazole hybrid (1) S. aureus Stronger/comparable to amoxicillin nih.gov
Nalidixic acid-1,3,4-oxadiazole hybrid (1) P. aeruginosa Stronger/comparable to ciprofloxacin nih.gov
Compound 1771 S. aureus 4 - 16 nih.gov
Compound 13 (1771 derivative) S. aureus 0.25 - 1 nih.gov

Antifungal Activity

The 1,3,4-oxadiazole scaffold is also a foundation for the development of new antifungal agents. researchgate.net Research has demonstrated the efficacy of these compounds against various fungal pathogens, including Candida albicans, a major cause of opportunistic infections. nih.govnih.gov

Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11 , were identified through in silico methods as potential inhibitors of thioredoxin reductase, a key enzyme in C. albicans. nih.govnih.gov Both compounds exhibited in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml and were found to be non-toxic in evaluated cell lines. nih.gov The compounds demonstrated a fungistatic effect, and in a murine model of systemic candidiasis, they significantly reduced the fungal burden in the kidneys and spleen. nih.gov Electron microscopy suggested that their mechanism of action is related to the internal disruption of the fungal cell, consistent with the inhibition of thioredoxin reductase. nih.gov

Other studies have also reported the antifungal properties of various 1,3,4-oxadiazole derivatives. A series of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones were tested against C. albicans, Aspergillus niger, and Aspergillus clavatus, with some derivatives showing promising activity. nih.gov Furthermore, a series of 2,5-disubstituted 1,3,4-oxadiazoles containing a naphthofuran moiety showed moderate antifungal activity. nih.gov In the agricultural sector, certain 1,3,4-oxadiazole derivatives have been evaluated for their ability to control maize diseases caused by pathogenic fungi like Rhizoctonia solani and Gibberella zeae, with some compounds showing significant inhibitory effects. frontiersin.org

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Fungal Strain Activity (MIC in µg/mL) Reference
LMM5 Candida albicans 32 nih.gov
LMM11 Candida albicans 32 nih.gov
3-(5-(Aryl)-1,3,4-oxadiazol-2-yl)-2-(aryl)-quinazolin-4(3H)-ones C. albicans, A. niger, A. clavatus Varied activity reported nih.gov
2,5-disubstituted 1,3,4-oxadiazoles with naphthofuran Various fungi Moderate activity nih.gov

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and the 1,3,4-oxadiazole scaffold has been a focus of this research. psu.edunih.gov

A study focused on 5-substituted-2-mercapto-1,3,4-oxadiazoles identified them as potent agents against Mycobacterium tuberculosis. nih.gov One compound, 8j , emerged as a lead with a Minimum Inhibitory Concentration (MIC) of 0.6 μg/ml against the H37Rv strain of M. tuberculosis. nih.gov This compound was non-toxic to mammalian cells and also showed activity against a pre-extensively drug-resistant clinical isolate of Mycobacterium with an MIC of 2 μg/ml. nih.gov

Another research effort synthesized a diverse library of 1,3,4-oxadiazoles combined with a substituted 1H-pyrrole motif. psu.edu Several of these hybrid molecules, including compounds 2c, 2i, 2k, and 2m , were found to be promising, with MIC values of less than 6.25 µM against M. tuberculosis H37Rv strains. psu.edu Additionally, hybrids of 1,3,4-oxadiazole and nalidixic acid have also been noted for their antitubercular activity. nih.gov

Table 3: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Strain Activity (MIC) Reference
Compound 8j (5-substituted-2-mercapto-1,3,4-oxadiazole) M. tuberculosis H37Rv 0.6 µg/ml nih.gov
Compound 8j Pre-extensively drug-resistant Mycobacterium 2 µg/ml nih.gov
Compounds 2c, 2i, 2k, 2m (1,3,4-oxadiazole-pyrrole hybrids) M. tuberculosis H37Rv <6.25 µM psu.edu

Antiproliferative and Anticancer Research (In vitro Cell Line Studies)

The 1,3,4-oxadiazole ring is a significant pharmacophore in the design of novel anticancer agents, with numerous derivatives demonstrating cytotoxic potential against various cancer cell lines. nih.govnih.gov

Induction of Apoptosis Mechanisms

A key mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptosis through various cellular pathways.

Derivatives containing the N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide framework have been frequently reported to possess significant apoptotic activity. nih.gov Studies on novel 1,3,4-oxadiazole derivatives bearing mercapto acetylamido phenyl/benzothiazoles investigated their effects on apoptosis, caspase-3 activity, and mitochondrial membrane depolarization. nih.gov The 1,3,4-oxadiazole ring can serve as a crucial component for ligand binding and can increase the lipophilicity of a drug, facilitating its diffusion across cell membranes to reach intracellular targets. nih.gov

The combination of the 1,3,4-oxadiazole ring with other pharmacophores, such as quinazoline-2-thione, has been explored to create multi-target inhibitors. nih.gov In a series of such hybrids, several compounds exhibited significant antiproliferative activity against breast cancer cell lines. nih.gov The mechanism was linked to the dual inhibition of key signaling proteins like EGFR and HER-2. nih.gov

Table 4: Anticancer and Apoptotic Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/Derivative Class Cancer Cell Line Observed Effect Reference
N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide Various Significant apoptotic activity nih.gov
Quinazoline/1,3,4-oxadiazole-2-thione hybrids (7a, 7e, 7h, 7k, 7l) Breast Cancer Significant antiproliferative activity (GI50: 26-39 nM) nih.gov
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4h) A549 (Lung Cancer) Excellent cytotoxic profile (IC50: <0.14 µM) nih.gov
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4g, 4h) C6 (Glioma) Remarkable antiproliferative activity (IC50: 8.16-13.04 µM) nih.gov

Specific Cell Line Activity (e.g., MCF-7, Hep3B, HeLa)

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, including the breast adenocarcinoma line (MCF-7), hepatocellular carcinoma cells (Hep3B/HepG2), and cervical cancer cells (HeLa).

The antiproliferative effects are often potent, with some derivatives showing efficacy comparable or superior to established chemotherapy agents. For instance, a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives were tested against the MCF-7 cell line, with compounds 18 and 22 exhibiting IC₅₀ values of 0.010 µM and 0.012 µM, respectively, indicating high potency. nih.gov Similarly, naproxen-based 1,3,4-oxadiazole derivatives have been evaluated, with compound 15 showing strong activity against MCF-7 and HepG2 cells, with IC₅₀ values of 2.13 µg/mL and 1.63 µg/mL, respectively. mdpi.com The activity against HepG2 was noted to be equipotent to the standard drug Doxorubicin. mdpi.com

In another study, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, a derivative, was the most potent compound tested against MCF-7 cells, with an IC₅₀ of 1.8 ± 0.02 µM/mL. ekb.eg Research on novel oxadiazole-quinoxalines identified compound 24 , which features a 1,3,4-oxadiazole core with a phenyl ring, as highly active against MCF-7 cells with a GI₅₀ of 1.85 μM. mdpi.com Studies on Mannich bases of 2-thioxo-1,3,4-oxadiazole also revealed high activity against HeLa and MCF-7 cell lines. nih.gov However, some derivatives, such as those combining the oxadiazole ring with a phthalimide (B116566) moiety, showed lower cytotoxic activity against both MCF-7 and HeLa cell lines. nih.gov

Compound/Derivative SeriesCell LineReported Activity (IC₅₀/GI₅₀)Reference
Compound 18 (5-pyridyl-1,3,4-oxadiazole derivative)MCF-70.010 µM nih.gov
Compound 22 (5-pyridyl-1,3,4-oxadiazole derivative)MCF-70.012 µM nih.gov
Compound 15 (Naproxen-based 1,3,4-oxadiazole)MCF-72.13 µg/mL mdpi.com
Compound 15 (Naproxen-based 1,3,4-oxadiazole)HepG21.63 µg/mL mdpi.com
Compound 24 (Oxadiazole-quinoxaline hybrid)MCF-71.85 µM mdpi.com
2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolMCF-71.8 µM/mL ekb.eg
Mannich bases 19 and 20 (2-thioxo-1,3,4-oxadiazole analogues)HeLaHigh activity noted nih.gov

EGFR Inhibitory Activity

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition is a key mechanism for many anticancer agents. mdpi.comnih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising core for the development of EGFR inhibitors. nanobioletters.comnih.gov Derivatives of this compound have been specifically designed and evaluated for this activity.

Computational and in vitro studies have confirmed that these compounds can effectively bind to the EGFR kinase domain. nih.govnanobioletters.com For example, a naproxen-based 1,3,4-oxadiazole derivative, compound 15 , demonstrated significant EGFR kinase inhibition with an IC₅₀ value of 0.41 μM, which is comparable to the standard inhibitor Erlotinib (IC₅₀ 0.30 μM). mdpi.com Another study highlighted that the introduction of an ortho-substituent on the phenyl ring linked to the triazole moiety in naproxen (B1676952) hybrids resulted in more potent EGFR inhibition. mdpi.com

Molecular docking studies of 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives showed good binding affinity for the EGFR protein. nanobioletters.com Specifically, compound 26 , 2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)aniline, was identified as having a high binding score for EGFR. nanobioletters.com Further research into indole-based 1,3,4-oxadiazoles also yielded potent EGFR inhibitors, with compound 2e showing an IC₅₀ value of 2.80 ± 0.52 μM. nih.gov These findings underscore the potential of the this compound scaffold as a platform for developing novel EGFR inhibitors for cancer treatment. mdpi.comnanobioletters.com

Compound/DerivativeReported EGFR Inhibitory Activity (IC₅₀)Reference
Compound 15 (Naproxen hybrid)0.41 μM mdpi.com
Compound 2e (Indole-based oxadiazole)2.80 ± 0.52 μM nih.gov
Compound 26 (2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)aniline)High binding score in docking studies nanobioletters.com
Erlotinib (Standard)0.04 ± 0.01 μM / 0.30 μM mdpi.comnih.gov

Anti-inflammatory Properties

The 1,3,4-oxadiazole nucleus is a constituent of various compounds exhibiting anti-inflammatory activity. nih.govnih.govnih.gov Derivatives of this compound have been investigated for their potential to mitigate inflammation, often through the inhibition of cyclooxygenase (COX) enzymes.

A series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors. rsc.org Several compounds in this series, including 6e , 6f , and 7f , displayed superior anti-inflammatory activity in a carrageenan-induced rat paw edema assay compared to the standard drug celecoxib. rsc.org These compounds were found to be potent and selective inhibitors of COX-2, with IC₅₀ values ranging from 0.48 to 0.89 μM. rsc.org

In another study, two novel 2,5-disubstituted-1,3,4-oxadiazoles, OSD and OPD , demonstrated anti-inflammatory effects in both acute and chronic inflammation models. nih.gov The researchers hypothesized that the mechanism of action for OSD might involve COX inhibition, similar to aspirin, due to its o-acetyl substitution. nih.gov The ability of these compounds to inhibit the release of pro-inflammatory mediators induced by lipopolysaccharide (LPS) suggests a mechanism targeting the LPS-TLR4-NF-κB signaling pathway. nih.gov These findings indicate that the this compound framework is a promising scaffold for developing new anti-inflammatory drugs. nih.govnih.gov

Compound/Derivative SeriesTarget/ModelReported ActivityReference
Compounds 6e, 6f, 7f (2,5-diaryl-1,3,4-oxadiazoles)COX-2IC₅₀ = 0.48–0.89 μM rsc.org
Compounds 6e, 6f, 7f (2,5-diaryl-1,3,4-oxadiazoles)Carrageenan-induced rat paw edemaSuperior to celecoxib rsc.org
OSD and OPD (2,5-disubstituted-1,3,4-oxadiazoles)Acute and chronic inflammation modelsEffective anti-inflammatory activity nih.gov
OSD and OPD (2,5-disubstituted-1,3,4-oxadiazoles)LPS-induced pro-inflammatory mediatorsInhibited release nih.gov

Antioxidant Activity

Reactive oxygen species (ROS) contribute to oxidative stress, which is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage, and derivatives of this compound have shown potential in this regard.

Studies have evaluated the antioxidant capacity of these compounds using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govrsc.org A series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles were synthesized and showed moderate antioxidant activity. nih.gov In a different study, a series of novel 2,5-disubstituted-1,3,4-oxadiazoles were synthesized, where compounds 3c , 3d , and 3i exhibited antioxidant activity comparable to first-line drugs. nih.gov

Research on phenolic 1,3,4-oxadiazole derivatives revealed that they possess better DPPH scavenging activity than their diacylhydrazine precursors. rsc.org This enhanced activity is attributed to the participation of both the aromatic rings and the 1,3,4-oxadiazole moiety in stabilizing the resulting phenoxyl radical. rsc.org Certain compounds from this group also showed pronounced ABTS radical scavenging capacity and strong ferric ion reducing ability, protecting normal lung fibroblasts from hydrogen peroxide-induced oxidative stress. rsc.org

Compound/Derivative SeriesAssayReported ActivityReference
Compounds 3c, 3d, 3i (Naphthofuran-fused oxadiazoles)Antioxidant assaysComparable to first-line drugs nih.gov
2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazolesDPPH radical scavengingModerately active nih.gov
Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h)DPPH radical scavengingPotent activity rsc.org
Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h)ABTS radical scavengingPronounced capacity rsc.org
Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h)Ferric ion reducing capacityStrong capacity rsc.org

Other Investigated Biological Activities (e.g., antiviral, anticonvulsant)

Beyond their anticancer, anti-inflammatory, and antioxidant properties, derivatives of this compound have been explored for other therapeutic applications, notably as antiviral and anticonvulsant agents. nih.govphilarchive.org

Antiviral Activity The 1,3,4-oxadiazole scaffold is present in various molecules with reported antiviral effects. philarchive.orgresearchgate.netresearchgate.net One study synthesized a series of 2-(3,5-dinitrophenyl)-5-substituted phenyl-1,3,4-oxadiazoles and tested them for activity against the Ranikhet Disease Virus (RDV), although in this specific instance, no significant antiviral activity was observed. philarchive.org More broadly, the 1,3,4-oxadiazole class has been investigated against other viruses, including the dengue virus and Mycobacterium tuberculosis, indicating the scaffold's potential for antimicrobial drug development. nih.gov

Anticonvulsant Activity Several studies have focused on the anticonvulsant properties of 1,3,4-oxadiazole derivatives. nih.govnih.govresearchgate.net The mechanism of action is often linked to the modulation of the GABAergic system, with some compounds showing affinity for the GABA-A receptor. nih.govresearchgate.net

In one study, derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole were synthesized as benzodiazepine (B76468) receptor agonists. nih.gov Compound 9 , which has an amino substituent on the 1,3,4-oxadiazole ring, showed respectable anticonvulsant activity in a pentylenetetrazole-induced convulsion test. nih.gov Another extensive study designed and synthesized a series of 1,3,4-oxadiazole derivatives, testing their activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov Compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) demonstrated excellent anticonvulsant activity, with ED₅₀ values of 8.9 mg/kg (MES) and 10.2 mg/kg (scPTZ), surpassing the efficacy of standard drugs like carbamazepine (B1668303) and ethosuximide. nih.gov This compound also showed a strong binding affinity for the GABA-A receptor. nih.gov

ActivityCompound/Derivative SeriesModel/TargetReported Activity (ED₅₀/IC₅₀)Reference
AnticonvulsantCompound 9 (2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivative)Pentylenetetrazole-induced convulsionRespectable activity nih.gov
AnticonvulsantCompound 5b (dihydroquinolin-2(1H)-one derivative)MES modelED₅₀ = 8.9 mg/kg nih.gov
scPTZ modelED₅₀ = 10.2 mg/kg nih.gov
GABA-A ReceptorIC₅₀ = 0.11 μM nih.gov
Antiviral2-(3,5-dinitrophenyl)-5-substituted phenyl-1,3,4-oxadiazolesRanikhet Disease Virus (RDV)No activity observed philarchive.org

Computational and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. scirp.orgmdpi.com Time-Dependent DFT (TD-DFT) extends these capabilities to study excited states and electronic transitions, crucial for understanding photophysical properties. scirp.orgbhu.ac.in These methods have been applied to various 1,3,4-oxadiazole (B1194373) derivatives to analyze their geometries, electronic characteristics, and reactivity. scirp.orgresearchgate.net

DFT calculations are employed to optimize the ground state geometries of oxadiazole derivatives and to determine their electronic properties. scirp.orgmdpi.com For instance, studies on related compounds like 2-(5-amino- scirp.orgbhu.ac.in-oxadiazol-2-yl)phenol complexes have utilized the B3LYP hybrid functional for calculations. scirp.orgscirp.org The ortho-substitution in 2-(1,3,4-oxadiazol-2-yl)aniline results in a distinct electronic profile compared to its para-substituted isomer, featuring coplanar aromatic rings that enhance conjugation and molecular rigidity. The analysis of electronic properties helps in understanding the chemical behavior and reactivity of the molecule. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a significant parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net

For many 1,3,4-oxadiazole derivatives, the HOMO is typically localized over the aniline (B41778) or another electron-rich part of the molecule, while the LUMO is distributed across the oxadiazole ring and adjacent substituents. This distribution dictates the sites for electrophilic and nucleophilic attacks. DFT calculations for various oxadiazole derivatives have determined their HOMO-LUMO energy gaps, providing insights into their chemical stability and potential biological activity. mdpi.comresearchgate.net

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amineData not availableData not available3.259 researchgate.net
1,3,4 Oxadiazole Derivative 7jData not availableData not available4.43 mdpi.com
1,3,4 Oxadiazole Derivative 7gData not availableData not available4.51 mdpi.com
1,3,4 Oxadiazole Derivative 7lData not availableData not available4.62 mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds in a molecule. wikipedia.org It explains charge transfer and electron delocalization by quantifying the donor-acceptor interactions, which contribute to the stability of the molecule. scirp.orgrsc.org In NBO analysis, the stabilization energy E(2) associated with the interaction between a donor NBO and an acceptor NBO is calculated, where a higher E(2) value indicates a stronger interaction. wisc.edu

For related metal complexes of 2-(5-amino- scirp.orgbhu.ac.in-oxadiazol-2-yl)phenol, NBO analysis revealed significant charge transfer from the lone pair orbitals of the oxygen and nitrogen atoms of the ligand to the central metal ions, as well as to the benzene (B151609) and oxadiazole rings. scirp.orgscirp.org These hyperconjugative interactions, such as n→σ* and π→π*, are crucial for stabilizing the molecular structure. rsc.orgwisc.edu

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. scirp.org Red regions indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. bhu.ac.in

In studies of related oxadiazole structures, the MEP analysis typically shows the most negative potential (red) around the nitrogen and oxygen atoms of the oxadiazole ring, identifying them as sites for electrophilic interaction. scirp.org The positive potential (blue) is often located around the amine group's hydrogen atoms, indicating their susceptibility to nucleophilic attack. bhu.ac.in

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is widely used in drug design to understand the binding mechanism and affinity of a ligand for a specific protein target. nih.govnih.gov

Molecular docking studies on various 1,3,4-oxadiazole derivatives have been performed to explore their potential as inhibitors for different protein targets. nih.govnih.govnih.gov These studies model the interactions between the oxadiazole ligand and the amino acid residues in the active site of the protein. Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. rsc.orgnih.gov

For example, in docking studies of 1,3,4-oxadiazole derivatives with various enzymes, the nitrogen atoms of the oxadiazole ring are often found to act as hydrogen bond acceptors. nih.govrsc.org The phenyl rings present in the structures frequently engage in π-π stacking and hydrophobic interactions with aromatic and non-polar amino acid residues in the binding pocket. rsc.org

Compound/DerivativeProtein TargetKey Interacting ResiduesType of InteractionReference
2-((4-(tert-butyl)benzyl)thio)-5-phenyl-1,3,4-oxadiazoleLipoxygenase (LOX)Phe162, Phe161, His545Hydrogen Bond, π-π Stacking rsc.org
2,5-disubstituted 1,3,4-oxadiazole (Compound IIe)EGFR Tyrosine Kinase (1M17)Met769Hydrogen Bond nih.gov
5-(4-chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thioneHuman Thymidine (B127349) PhosphorylaseLeu148, Lys157, Tyr199, Ile214, Ile218, Thr118Hydrophobic, Hydrogen Bond nih.gov
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineAcetylcholinesterase (AChE)Not specifiedNon-covalent interaction blocking enzyme gorge nih.gov

These modeling studies are crucial for structure-activity relationship (SAR) analysis and for guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov

Binding Modes and Active Site Interactions

Molecular docking and structural biology studies on derivatives of this compound have elucidated their binding modes within the active sites of various biological targets. The 1,3,4-oxadiazole ring is a key pharmacophoric feature, often acting as a bioisostere for ester or amide groups, and participating in critical noncovalent interactions.

Research has shown that the oxadiazole core is frequently involved in π-π stacking interactions. nih.gov These interactions were identified in the crystal structures of established drugs like Raltegravir and Zibotentan, which contain a 1,3,4-oxadiazole moiety. nih.gov Furthermore, molecular docking studies of derivatives have revealed specific interactions that drive their biological activity. For instance, in a series of 1,3,4-oxadiazole-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), the electronegative character of the oxadiazole ring was found to be a critical factor for binding. nih.gov Similarly, studies on 1,3,4-oxadiazoles as anti-tubulin agents showed that derivatives could effectively dock into the colchicine (B1669291) binding site of tubulin, a key protein in cell division. nih.gov

In the context of anticancer research, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Docking studies identified derivatives such as 7g, 7j, and 7l as potent inhibitors, with compound 7j exhibiting a notable binding energy of -48.89 kJ/mol and a predicted IC₅₀ of 0.009 µM. mdpi.com Other research on 1,3,4-oxadiazole-2-thione-N-Mannich derivatives highlighted the role of numerous weak intermolecular forces, including C–H⋯S/Cl/F/π interactions and halogen bonds, in stabilizing their conformation, which is crucial for effective receptor binding. researchgate.net

Target ProteinDerivative SeriesKey Interactions NotedReference
Fatty Acid Amide Hydrolase (FAAH)1,3,4-Oxadiazol-2-one derivativesHydrogen bonds, favorable electrostatic interactions with the electronegative oxadiazole ring. nih.gov
VEGFR21,3,4-Oxadiazole derivatives (e.g., 7j)High binding affinity (e.g., -48.89 kJ/mol for compound 7j), indicating strong interaction with the active site. mdpi.com
TubulinAnti-tubulin 1,3,4-oxadiazolesDocking into the colchicine binding site, with docking scores for hits ranging from -7.530 to -9.719 kcal/mol. nih.gov
Bacterial and Cancer Cells1,3,4-Oxadiazole-2-thione-N-Mannich derivativesStabilization through weak intermolecular forces like C–H⋯S/Cl/F/π interactions and halogen bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in rationally designing potent molecules by correlating structural features with biological activity. For the 1,3,4-oxadiazole scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study on FAAH inhibitors containing a 1,3,4-oxadiazol-2-one moiety, robust CoMFA and CoMSIA models were developed. nih.gov The models demonstrated high statistical significance and predictive power, which allowed for the generation of contour maps. nih.gov These maps revealed that electrostatic and steric properties were key determinants of inhibitory activity. For example, the CoMFA model indicated that steric fields contributed 54.1% and electrostatic fields 45.9% to the model. nih.gov The CoMSIA model further broke this down, showing contributions from electrostatic (34.6%), steric (23.9%), hydrogen bond donor (23.4%), and hydrogen bond acceptor (18.0%) properties. nih.gov

Similarly, a 3D-QSAR study on 62 anti-tubulin 1,3,4-oxadiazoles yielded a highly predictive model that helped define the ideal spatial arrangement of functional groups around the core scaffold for improved bioactivity. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives of Diclofenac and Naproxen (B1676952) utilized Hologram QSAR (HQSAR) and Topomer QSAR to gain insights into the structural requirements for analgesic and anti-inflammatory activity. nih.gov The results highlighted that compounds with mono-substitutions like Cl, OCH₃, and NO₂ on the phenyl ring exhibited the highest activity. nih.gov

Statistical Parameters for 3D-QSAR Models of 1,3,4-Oxadiazol-2-one FAAH Inhibitors nih.gov
ModelQ² (Leave-One-Out)r² (Test Set)Field Contributions
CoMFA0.610.980.91Steric (54.1%), Electrostatic (45.9%)
CoMSIA0.640.930.91Electrostatic (34.6%), Steric (23.9%), H-Bond Donor (23.4%), H-Bond Acceptor (18.0%)

Theoretical Optimization of Molecular Geometries

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional conformation (optimized geometry) and electronic properties of molecules. These studies provide fundamental insights into the stability, reactivity, and potential interactions of compounds like this compound and its derivatives.

DFT studies have been used to investigate the stability and reactivity of 1,3,4-oxadiazole derivatives intended as VEGFR2 inhibitors. mdpi.com Using the B3LYP hybrid functional, researchers calculated optimized geometry parameters and found that derivatives 7g, 7j, and 7l were particularly stable and chemically reactive. mdpi.com Such calculations often involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with higher chemical reactivity and biological feasibility. nih.govmdpi.com

The planarity of the molecular structure, particularly the conjugation between the aniline and oxadiazole rings, is a key aspect explored through geometry optimization. This planarity can enhance π-system delocalization, influencing the molecule's electronic properties and its ability to participate in stacking interactions. nih.gov Furthermore, DFT calculations have been used to analyze the energetics of molecular dimers, providing quantitative support for the existence and stability of weak intermolecular interactions, such as C–H⋯S and halogen bonds, that were observed in crystal structures. researchgate.net

DFT Calculation Results for Selected 1,3,4-Oxadiazole VEGFR2 Inhibitors mdpi.com
CompoundOptimization Energy (kJ/mol)Dipole Moment (Debye)Binding Energy with VEGFR2 (kJ/mol)
7gData not specifiedData not specified-46.32
7jData not specifiedData not specified-48.89
7lData not specifiedData not specified-45.01

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Agents Targeting Specific Pathways

The 1,3,4-oxadiazole (B1194373) ring is a privileged structure in drug discovery, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comnih.govnih.gov Researchers are actively exploring derivatives of 2-(1,3,4-oxadiazol-2-yl)aniline to develop novel therapeutic agents that target specific biological pathways involved in various diseases.

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as potent inhibitors of enzymes such as carbonic anhydrases and monoamine oxidase (MAO). nih.govresearchgate.net For instance, certain 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have demonstrated potent and specific MAO-B inhibition, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net The development of such selective inhibitors is a promising strategy for the treatment of neurodegenerative disorders.

Furthermore, the 1,3,4-oxadiazole scaffold is being investigated for its anticancer activity. nih.govacs.org Derivatives have been shown to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are key enzymes in cancer cell invasion and metastasis. nih.gov For example, certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have exhibited excellent cytotoxic profiles against human lung cancer cell lines, with some showing remarkable antiproliferative activity. nih.gov The ability of these compounds to target specific cancer-related pathways, such as the cell cycle and mitochondrial membrane potential, underscores their therapeutic potential. nih.govacs.org

Exploration of Diverse Pharmacological Modalities

The pharmacological potential of this compound and its derivatives extends beyond single-target therapies. Researchers are exploring the diverse pharmacological modalities of these compounds, including their potential as multi-target agents for complex diseases.

Derivatives of 1,3,4-oxadiazole have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidiabetic properties. tandfonline.comnih.govresearchgate.net This wide range of activities suggests that these compounds may interact with multiple biological targets, offering a holistic therapeutic approach. For instance, some newly synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated both antibacterial and antioxidant activities. nih.gov

The structural versatility of the 1,3,4-oxadiazole ring allows for the design of hybrid molecules that combine different pharmacophores to achieve synergistic effects. researchgate.net This approach is being used to develop novel agents with improved efficacy and reduced side effects. The exploration of these diverse pharmacological modalities is a key area of future research, with the potential to yield new treatments for a wide range of diseases.

Advancements in Synthetic Methodologies for Sustainable Production

Recent advancements include the development of one-pot synthesis methods, which allow for the construction of the 1,3,4-oxadiazole ring in a single step from readily available starting materials. researchgate.netresearchgate.net For example, a transition metal-free, one-pot domino synthesis of functionalized 2-(1,3,4-oxadiazol-2-yl)anilines has been developed using isatins and hydrazides as starting materials. researchgate.net This method offers several advantages, including the use of inexpensive starting materials, broad substrate scope, and high product yields. researchgate.net

Microwave-assisted and ultrasound-promoted synthesis are other green chemistry approaches being explored for the synthesis of 1,3,4-oxadiazole derivatives. mdpi.comnih.gov These methods can significantly reduce reaction times, improve yields, and provide cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The development of such sustainable synthetic methodologies is essential for the environmentally friendly and cost-effective production of these important compounds.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental approaches is becoming increasingly important in modern drug discovery. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, are being used to predict the binding modes of this compound derivatives with their biological targets and to guide the design of new and more potent inhibitors. nih.govnih.govorientjchem.org

Molecular docking studies have been used to understand the structure-activity relationships of 1,3,4-oxadiazole derivatives and to identify key interactions with their target enzymes. nih.govnih.gov For example, docking studies have revealed the binding modes of 1,3,4-oxadiazole-based cyclooxygenase (COX) inhibitors, providing insights into their mechanism of action. nih.gov These computational predictions can then be validated through in vitro and in vivo experiments, creating a synergistic feedback loop that accelerates the drug discovery process. nih.gov

This integrated approach allows for a more rational and efficient design of novel therapeutic agents, reducing the time and cost associated with traditional trial-and-error methods. nih.gov The continued development and application of computational tools will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Potential for Material Science Applications (General Overview of Application Area)

Beyond their therapeutic applications, 1,3,4-oxadiazole derivatives, including those based on the this compound scaffold, are showing promise in the field of material science. tandfonline.comnih.gov The inherent thermal and chemical stability, coupled with their unique photophysical properties, makes these compounds attractive for a variety of applications. nih.govresearchgate.net

Oxadiazole-containing compounds have been utilized in the development of organic light-emitting diodes (OLEDs), solar cells, liquid crystals, and heat-resistant polymers. nih.gov The 1,3,4-oxadiazole ring can act as an electron acceptor, and its quantum efficiency can be tuned by functionalization, making it a versatile component in electronic materials. researchgate.net The excellent photophysical properties, such as high photoluminescence quantum yield, of some 2-(2'-aminophenyl)benzothiazole derivatives, which share structural similarities with the target compound, suggest a broad scope for applications in material science. researchgate.netresearchgate.net The exploration of this compound and its derivatives for the development of novel functional materials is an exciting and rapidly growing area of research.

Q & A

Q. What are the established synthetic routes for 2-(1,3,4-Oxadiazol-2-yl)aniline?

Answer: Two primary methodologies are widely used:

  • Aza-Wittig Reaction : Reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature yields the target compound in high purity (85% yield). This method is favored for its simplicity and mild conditions .
  • Electrochemical Decarboxylative Coupling : Using isatins and hydrazides under electrochemical conditions provides derivatives with moderate to good yields (50–75%). This approach is advantageous for introducing diverse substituents .

Comparison Table:

MethodReagents/ConditionsYield (%)Key Advantages
Aza-Wittig Reaction2-aminobenzoic acid, CNNPPh3, CH₂Cl₂, rt85High yield, mild conditions
Electrochemical CouplingIsatins, hydrazides, electric current50–75Substituent diversity

Q. What spectroscopic techniques are critical for structural confirmation?

Answer:

  • IR Spectroscopy : Key peaks include N–H stretching (~3400 cm⁻¹ for aniline) and C=N/C–O–C vibrations (1600–1500 cm⁻¹) for the oxadiazole ring .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 6.8–7.5 ppm; NH₂ protons resonate as a broad singlet (~δ 5.5 ppm) .
    • ¹³C NMR : Oxadiazole carbons are observed at δ 165–170 ppm .
  • X-ray Crystallography : Resolves coplanarity of aromatic rings (dihedral angle ~6–7°) and intermolecular interactions (e.g., N–H···N hydrogen bonds) .

Advanced Research Questions

Q. How can discrepancies in spectral data for derivatives be resolved?

Answer:

  • Cross-Verification : Use X-ray crystallography to validate ambiguous NMR/IR assignments (e.g., distinguishing NH₂ from solvent peaks) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for derivatives with substituents (e.g., Cl, Br) to rule out isotopic interference .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to resolve conflicting assignments .

Q. What structural features influence material properties or reactivity?

Answer:

  • Planar Geometry : Coplanar aromatic rings (dihedral angle <7°) enable π-π stacking (3.58–3.71 Å separation), enhancing crystallinity and stability .
  • Intermolecular Interactions : N–H···N and C–H···O hydrogen bonds dictate packing efficiency, while weak π-π interactions affect solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) lower LUMO energy, increasing electrophilicity for further functionalization .

Q. How can reaction yields be optimized in the aza-Wittig synthesis?

Answer:

  • Stoichiometry : A 1:1 molar ratio of 2-aminobenzoic acid to CNNPPh3 minimizes side products .
  • Solvent Choice : Dichloromethane enhances reactivity compared to polar solvents (e.g., ethanol) .
  • Temperature Control : Room temperature prevents decomposition; heating destabilizes the iminophosphorane intermediate .

Q. What strategies are used to design bioactive derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., furan, chlorophenyl) at the oxadiazole 5-position to modulate antimicrobial or anticancer activity .
  • Bioconjugation : Thiol-reactive derivatives (e.g., 4-[5-(methylthio)-oxadiazol-2-yl]aniline) enable site-specific protein labeling .
  • Hybrid Molecules : Combine oxadiazole with imidazole or benzotriazole moieties to enhance antioxidant or antifungal properties .

Q. What mechanistic insights exist for the aza-Wittig reaction?

Answer: The proposed mechanism involves:

Proton Transfer : 2-aminobenzoic acid protonates CNNPPh3, forming an iminophosphorane intermediate.

Intramolecular Cyclization : The intermediate undergoes aza-Wittig cyclization, releasing triphenylphosphine oxide and forming the oxadiazole ring .
Computational studies suggest the planar transition state minimizes steric hindrance, favoring high regioselectivity .

Q. How are computational tools applied to predict reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate π-π stacking interactions to predict crystal packing .
  • DFT Calculations : Optimize transition states for substituent effects on reaction pathways .
  • Docking Studies : Model interactions between oxadiazole derivatives and biological targets (e.g., fungal sterol demethylase) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.